molecular formula C13H7Br2FN2O B11073054 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-88-6

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11073054
CAS No.: 637302-88-6
M. Wt: 386.01 g/mol
InChI Key: ZUFVFVRXGHDWPV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the bromination of 2-(4-fluorophenyl)-1,3-benzoxazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective bromination at the 4 and 6 positions of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the formation of the benzoxazole ring, followed by the introduction of the fluorophenyl group and subsequent bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can produce oxides and amines, respectively.

Scientific Research Applications

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

637302-88-6

Molecular Formula

C13H7Br2FN2O

Molecular Weight

386.01 g/mol

IUPAC Name

4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Br2FN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2

InChI Key

ZUFVFVRXGHDWPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F

Origin of Product

United States

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